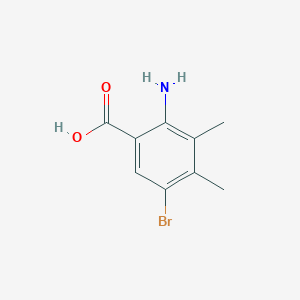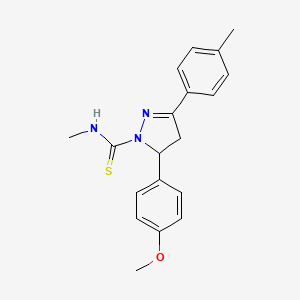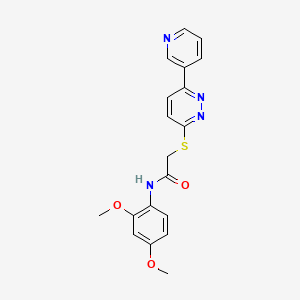
2-Amino-5-bromo-3,4-dimethylbenzoic acid
Descripción general
Descripción
“2-Amino-5-bromo-3,4-dimethylbenzoic acid” is a chemical compound with the molecular formula C9H10BrNO2 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-Amino-5-bromo-3,4-dimethylbenzoic acid” consists of a benzene ring substituted with two methyl groups, an amino group, and a bromo group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Aplicaciones Científicas De Investigación
Supramolecular Assembly
2-Amino-5-bromo-3,4-dimethylbenzoic acid can be used in the construction of supramolecular assemblies. These assemblies are formed through hydrogen bonding interactions . The structure of these molecular salts can be determined by single-crystal X-ray crystallography .
Nonlinear Optical (NLO) Materials
The compound can be used in the synthesis of organic nonlinear optical (NLO) single crystals . These crystals have applications in optoelectronics devices .
Spectroscopic Characterization
The compound can be used in spectroscopic characterization studies. Its molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis can be carried out experimentally and theoretically .
Thermal Analysis
2-Amino-5-bromo-3,4-dimethylbenzoic acid can be used in thermal analysis studies. The thermal characteristics of the as-grown crystal can be analyzed using thermogravimetry (TG) and differential thermal analysis (DTA) .
Second Order Hyperpolarizability Studies
The compound can be used in studies of second order hyperpolarizability, a property related to the optical nonlinearity of a material .
Synthesis of Polycyclic Azaarenes
2-Amino-5-bromo-3,4-dimethylbenzoic acid can be used in the synthesis of polycyclic azaarenes .
Electrophilic Substitution Studies
The introduction of the 2-amino group in the compound facilitates electrophilic substitution of the bromine atom at the 3 and 5 positions, and increases the nucleophilicity at the ring nitrogen atom .
Hydrogen-Bonding Studies
The compound can be used to study the hydrogen-bonding patterns in cocrystals .
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-5-bromo-3,4-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-4-5(2)8(11)6(9(12)13)3-7(4)10/h3H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCIQFVTSAKTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2374667.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2374668.png)


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2374672.png)
![2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2374673.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2374675.png)

![tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)


![8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane](/img/structure/B2374681.png)
